molecular formula C12H16N6 B11790984 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine

Cat. No.: B11790984
M. Wt: 244.30 g/mol
InChI Key: IFXQAOUHDQQWBJ-UHFFFAOYSA-N
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Description

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is a chemical intermediate of significant interest in medicinal chemistry and oncology research. This compound features a piperidin-4-amine scaffold linked to a pyrimidine-imidazole heterocyclic system, a structural motif recognized as a privileged scaffold in the design of potent kinase inhibitors. It serves as a key building block in the development of novel therapeutic agents, particularly those targeting cell cycle regulation pathways. Research indicates that closely related analogs function as potent and selective inhibitors of Aurora A kinase, a serine/threonine kinase critical for centrosome maturation, mitotic entry, and spindle assembly. Dysregulation of Aurora A kinase is a well-established feature of various cancers, making it a high-value target for anticancer drug discovery. Consequently, this amine derivative is a valuable tool for researchers synthesizing and evaluating new chemical entities for their efficacy in modulating kinase-driven signaling cascades. It is offered exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H16N6

Molecular Weight

244.30 g/mol

IUPAC Name

1-(6-imidazol-1-ylpyrimidin-4-yl)piperidin-4-amine

InChI

InChI=1S/C12H16N6/c13-10-1-4-17(5-2-10)11-7-12(16-8-15-11)18-6-3-14-9-18/h3,6-10H,1-2,4-5,13H2

InChI Key

IFXQAOUHDQQWBJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C2=NC=NC(=C2)N3C=CN=C3

Origin of Product

United States

Preparation Methods

Stepwise Substitution via SNAr Reactions

The most widely reported method involves sequential substitutions on a 4,6-dichloropyrimidine core.

Step 1: Introduction of the Imidazole Moiety
4,6-Dichloropyrimidine undergoes SNAr with imidazole under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) at 100–120°C facilitates the displacement of the 6-chloro group, yielding 4-chloro-6-(1H-imidazol-1-yl)pyrimidine. This step exploits the electron-withdrawing nature of the adjacent chlorine atom to activate the pyrimidine ring for nucleophilic attack.

Step 2: Piperidin-4-amine Coupling
The 4-chloro intermediate reacts with piperidin-4-amine in a second SNAr step. Catalytic cesium carbonate (Cs₂CO₃) in DMF at elevated temperatures (120–150°C) promotes the substitution, often requiring microwave assistance to enhance reaction efficiency. The free amine group of piperidin-4-amine acts as the nucleophile, though competing side reactions (e.g., over-alkylation) necessitate careful stoichiometric control.

Representative Reaction Conditions

StepReagentsSolventTemperatureYield
1Imidazole, NaHDMF100°C60–75%
2Piperidin-4-amine, Cs₂CO₃DMF120°C (MW)45–55%

Protection-Deprotection Strategies for Enhanced Selectivity

To mitigate side reactions during piperidine coupling, protective group chemistry is employed:

Boc Protection of Piperidin-4-amine

  • Protection: Piperidin-4-amine is treated with di-tert-butyl dicarbonate (Boc₂O) to form tert-butyl (piperidin-4-yl)carbamate.

  • Substitution: The Boc-protected amine reacts with 4-chloro-6-(1H-imidazol-1-yl)pyrimidine under SNAr conditions.

  • Deprotection: Trifluoroacetic acid (TFA) cleaves the Boc group, yielding the final product.

This approach improves nucleophilicity control and reduces undesired byproducts, albeit with additional synthetic steps.

Alternative Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate reaction kinetics. For instance, a one-pot protocol combining imidazole and piperidin-4-amine substitutions under microwave conditions (150°C, 30 min) achieves a 40% overall yield, reducing typical reaction times from hours to minutes.

Optimization of Reaction Parameters

Solvent and Base Selection

Polar aprotic solvents (DMF, DMSO) are critical for stabilizing transition states in SNAr reactions. Cs₂CO₃ outperforms weaker bases (e.g., K₂CO₃) due to its superior ability to deprotonate the amine nucleophile.

Temperature and Time Dependence

Elevated temperatures (≥100°C) are essential for overcoming the aromatic ring’s activation energy. Prolonged heating (>12 h) risks decomposition, whereas microwave-assisted methods achieve comparable yields in ≤1 h.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 8.15 (s, 1H, imidazole-H), 3.90–3.70 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, NH₂).

  • ¹³C NMR : Peaks at 158.9 ppm (C-2 pyrimidine) and 137.5 ppm (imidazole-C) confirm regioselective substitution.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) validates the molecular ion [M+H]⁺ at m/z 245.1512 (calculated: 245.1508).

Byproduct Analysis and Mitigation

Common Byproducts

  • Di-substituted Imidazole Derivatives : Occurs when excess imidazole displaces both chloro groups in 4,6-dichloropyrimidine.

  • N-Alkylated Piperidine : Over-alkylation due to excess base or prolonged heating.

Purity Enhancement

  • Column Chromatography : Silica gel elution (CH₂Cl₂:MeOH 9:1) removes polar impurities.

  • Recrystallization : Ethanol/water mixtures yield crystals with ≥98% purity.

Industrial-Scale Considerations

Patent literature emphasizes cost-effective routes using readily available precursors like 4,6-dichloropyrimidine and imidazole. A recent patent (EP2970201B1) highlights telescoped processes combining SNAr and deprotection steps, achieving kilogram-scale production with 65% overall yield .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The pyrimidine ring in this compound undergoes substitution at the C4 position under mild conditions. A representative reaction involves coupling with aryl amines:

Example Reaction
Reactants :

  • 1-(6-Chloropyrimidin-4-yl)-1H-benzo[d]imidazole

  • 2-(4-Aminophenyl)ethanol

Conditions :

  • Solvent: BuOH/DMA (1:1)

  • Temperature: 75°C

  • Time: 24 hours

Product :
2-(4-((6-(1H-Benzo[d]imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol
Yield : 7% (purified via preparative HPLC)
Characterization :

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6): δ 9.82 (s, 1H), 8.91 (s, 1H), 8.67 (s, 1H), 8.20 (d, 1H), 7.83–7.76 (m, 2H), 7.56–7.50 (m, 2H) .

Palladium-Catalyzed Cross-Coupling

The piperidine moiety participates in Buchwald-Hartwig amination to introduce aryl groups:

Example Reaction
Reactants :

  • NN-(Piperidin-4-ylmethyl)pyrimidin-4-amine

  • 3-Bromopyridine

Catalytic System :

  • Pd2_2(dba)3_3 (2 mol%)

  • DavePhos (4 mol%)

  • Base: NaOtBu

Conditions :

  • Solvent: Toluene

  • Temperature: 100°C

  • Time: 18 hours

Product :
NN-(Pyridin-3-yl)-NN-(piperidin-4-ylmethyl)pyrimidin-4-amine
Yield : 82–100% (purified via silica gel chromatography)
Characterization :

  • 1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6d_6): δ 8.67–8.79 (m, 1H), 8.37 (d, J=2.74HzJ = 2.74 \, \text{Hz}, 1H), 8.23 (s, 1H) .

Deprotection and Functionalization

The primary amine on the piperidine ring undergoes Boc deprotection for further derivatization:

Example Reaction
Reactants :

  • Boc-protected 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine

Conditions :

  • Reagent: TFA/DCM (1:1)

  • Temperature: Reflux

Product :
Free amine derivative
Yield : Quantitative
Applications :

  • Used as an intermediate for synthesizing kinase inhibitors .

Cyclization Reactions

Pyrimidine ring formation via cyclization between enaminones and guanidines:

General Procedure
Reactants :

  • Enaminone precursor

  • Guanidine derivative

Conditions :

  • Solvent: DMF or EtOH

  • Temperature: 80–120°C

Product :
Functionalized pyrimidine core
Yield : 60–90%
Characterization :

  • LC-MS and 1H NMR^1 \text{H NMR} confirm regioselectivity .

Mechanistic Insights

  • Nucleophilic Substitution : The electron-deficient pyrimidine ring facilitates attack by amines, with DMA enhancing solubility and reaction efficiency .

  • Cross-Coupling : Pd catalysts enable C–N bond formation between sp2^2-hybridized carbons and amines, critical for attaching pharmacophores .

  • Deprotection : TFA cleaves Boc groups via protonation, regenerating the free amine for subsequent alkylation or acylation .

This compound’s versatility in medicinal chemistry stems from its balanced reactivity profile, enabling precise modifications for target engagement in kinase inhibition and other therapeutic applications .

Scientific Research Applications

Neuroprotection

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine has shown significant promise as a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is implicated in neurodegenerative diseases such as Alzheimer's disease. Research indicates that this compound can protect against amyloid beta-induced neurotoxicity, making it a candidate for therapeutic development in neurodegenerative disorders.

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Preliminary studies indicate its ability to interact with various biological targets through hydrogen bonding and π-stacking interactions, which may contribute to its efficacy against certain cancer cell lines. However, further studies are necessary to fully elucidate these effects and establish a comprehensive understanding of its anticancer mechanisms .

Antimicrobial Activity

Additionally, the compound's structural diversity allows for the exploration of antimicrobial properties. Some derivatives of imidazo[1,2-a]pyridines have been evaluated for their antimicrobial activity against various pathogens, indicating that similar compounds may exhibit moderate antibacterial effects .

Synthesis and Structure-Activity Relationship

The synthesis of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine typically involves multi-step organic reactions that allow for the introduction of various functional groups. These synthetic routes are crucial for developing analogs with improved potency or selectivity for specific biological targets .

Case Studies

Case Study 1: JNK3 Inhibition
A study evaluating the binding affinity of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine to JNK3 revealed significant inhibitory activity. The compound was tested using biochemical assays that demonstrated its potential as a therapeutic agent in preventing neuronal cell death associated with Alzheimer’s disease.

Case Study 2: Antimicrobial Evaluation
In another investigation, derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for their antimicrobial activity using the agar well diffusion method. Results indicated moderate activity against Staphylococcus aureus and Escherichia coli, suggesting that similar compounds could be developed into effective antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the uniqueness of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
6-[4-(1H-Imidazol-2-YL)piperidin-1-YL]pyrimidin-4-aminesImidazole and piperidine ringsPotential kinase inhibitorsVariations in substituents affect selectivity
2-Amino-pyrimidinesPyrimidine core with amino substituentsAntimicrobial propertiesSimpler structure; less diverse activity
Benzimidazole derivativesContains benzimidazole instead of imidazoleAnticancer activityDifferent ring system alters interaction profiles

This comparison illustrates how variations in substituents and ring structures can lead to distinct biological activities while maintaining some structural similarities.

Mechanism of Action

The mechanism of action of 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and pyrimidine moieties can bind to active sites or allosteric sites, modulating the activity of the target proteins. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Imidazole vs. Pyrazole Substituents

Replacing the pyrazole group in N-ethyl-6-(1H-pyrazol-1-yl)pyrimidin-4-amine with imidazole (target compound) improved AChE inhibitory activity by ~4-fold (IC₅₀ from 200 nM to 50 nM). The imidazole’s nitrogen atoms enhance metal chelation (e.g., Cu²⁺, Fe³⁺), critical for targeting metal-associated Aβ aggregates in Alzheimer’s pathology . In contrast, pyrazole-containing analogs (e.g., 4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine) lack this chelation capacity but are preferred in kinase inhibitors due to their planar geometry .

Piperidin-4-amine vs. Thiourea Linkers

The target compound’s piperidin-4-amine group improves water solubility (cLogP ~ 1.8) compared to thiourea derivatives (cLogP ~ 2.5). However, thiourea-containing analogs (e.g., 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)-3-ethylthiourea) exhibit stronger AChE inhibition due to additional hydrogen bonding with the enzyme’s catalytic site .

Trifluoromethyl and Halogen Substituents

Compounds like 1-[4-(1-ethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-amine (MW 340.35) show increased metabolic stability (t₁/₂ > 6 h in liver microsomes) due to the electron-withdrawing trifluoromethyl group, but reduced blood-brain barrier penetration compared to the target compound .

Biological Activity

1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is a compound that has garnered attention for its potential biological activities, particularly as a modulator of kinase activity. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a piperidine ring linked to a pyrimidine and imidazole moiety, which are known to exhibit diverse biological activities. The molecular formula is C12H15N5C_{12}H_{15}N_{5} with a molecular weight of approximately 225.29 g/mol.

The primary mechanism attributed to 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine is its role as a kinase inhibitor . Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which can regulate various cellular processes including cell division and metabolism. Inhibition of specific kinases can lead to the suppression of tumor growth and proliferation.

Antitumor Activity

Research indicates that 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine exhibits significant antitumor activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including:

Cell LineIC50 (µM)
HeLa (cervical cancer)0.058
A549 (lung cancer)0.035
MDA-MB-231 (breast cancer)0.021

These values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potency against these cancer types .

Kinase Inhibition Studies

The compound has been identified as a modulator of kinase activity , particularly in relation to hyperproliferative diseases such as cancer. The following table summarizes findings from various studies regarding its kinase inhibition properties:

Study ReferenceTarget KinaseInhibition (%)Comments
EGFR75%Effective in blocking signaling pathways related to tumor growth.
VEGFR68%Impacts angiogenesis in tumors.
PDGFR82%Significant reduction in cell migration and proliferation.

Case Study 1: In Vivo Efficacy

In an animal model study, treatment with 1-(6-(1H-Imidazol-1-yl)pyrimidin-4-yl)piperidin-4-amine resulted in a 30% reduction in tumor size compared to control groups after four weeks of administration at a dosage of 40 mg/kg body weight. This suggests potential for therapeutic application in oncology .

Case Study 2: Combination Therapy

A recent investigation explored the effects of combining this compound with standard chemotherapy agents in breast cancer models. Results indicated enhanced efficacy, with a decrease in IC50 values for both agents when used in combination, suggesting synergistic effects that could improve treatment outcomes .

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